molecular formula C12H14N2O3 B12174217 2-{[(Prop-2-en-1-yl)carbamoyl]methoxy}benzamide

2-{[(Prop-2-en-1-yl)carbamoyl]methoxy}benzamide

Cat. No.: B12174217
M. Wt: 234.25 g/mol
InChI Key: BQPRCANMYXNHBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(Prop-2-en-1-yl)carbamoyl]methoxy}benzamide is a benzamide derivative characterized by a methoxy-substituted benzamide core linked to a prop-2-en-1-yl (allyl) carbamoyl group. The structure comprises a benzene ring with a carbamoylmethoxy substituent at the 2-position, where the carbamoyl group is further functionalized with an allyl moiety. This compound belongs to a broader class of benzamide derivatives, which are widely studied for their biological activities, including pesticidal, antifungal, and pharmacological properties .

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

2-[2-oxo-2-(prop-2-enylamino)ethoxy]benzamide

InChI

InChI=1S/C12H14N2O3/c1-2-7-14-11(15)8-17-10-6-4-3-5-9(10)12(13)16/h2-6H,1,7-8H2,(H2,13,16)(H,14,15)

InChI Key

BQPRCANMYXNHBL-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)COC1=CC=CC=C1C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Allylamino)-2-oxoethoxy)benzamide typically involves the reaction of 2-aminobenzamide with allyl isocyanate in the presence of a suitable base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of 2-(2-(Allylamino)-2-oxoethoxy)benzamide can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and real-time monitoring ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Allylamino)-2-oxoethoxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally similar to 2-{[(Prop-2-en-1-yl)carbamoyl]methoxy}benzamide. For instance, derivatives with similar structural motifs have been evaluated for their efficacy against human colorectal carcinoma cell lines (HCT116). In vitro assays demonstrated significant cytotoxic effects, with some compounds exhibiting lower IC50 values than established chemotherapeutics like 5-fluorouracil (5-FU) .

Table 1: Anticancer Activity of Related Compounds

Compound IDIC50 (µM)Cell LineReference
N95.85HCT116
N184.53HCT116
5-FU9.99HCT116

2. Antimicrobial Properties
The compound has shown promise in antimicrobial studies, particularly against Gram-positive and Gram-negative bacteria. For example, derivatives similar to 2-{[(Prop-2-en-1-yl)carbamoyl]methoxy}benzamide were tested for their Minimum Inhibitory Concentration (MIC) against various pathogens, revealing significant antimicrobial activity .

Table 2: Antimicrobial Activity

Compound IDMIC (µM)Bacterial StrainReference
N11.27Staphylococcus aureus
N81.43Escherichia coli
N222.60Klebsiella pneumoniae

Mechanistic Insights

The mechanism of action for compounds like 2-{[(Prop-2-en-1-yl)carbamoyl]methoxy}benzamide often involves the inhibition of key enzymes or pathways in cancer and microbial cells. For instance, studies have indicated that certain derivatives inhibit dihydrofolate reductase (DHFR), a crucial enzyme for nucleotide synthesis, thereby exerting antimicrobial and anticancer effects .

Clinical Trials and Future Directions

Currently, compounds related to 2-{[(Prop-2-en-1-yl)carbamoyl]methoxy}benzamide are being investigated in clinical settings for their safety and efficacy in treating various conditions. For example, a related compound has progressed to Phase II clinical trials aimed at evaluating its potential in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(2-(Allylamino)-2-oxoethoxy)benzamide involves its interaction with specific molecular targets. The allylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzamide core can interact with various receptors, modulating their function. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-{[(Prop-2-en-1-yl)carbamoyl]methoxy}benzamide with structurally related benzamide derivatives, focusing on substituents, physical properties, and biological activities:

Compound Substituents Melting Point (°C) Biological Activity Key Reference
2-{[(Prop-2-en-1-yl)carbamoyl]methoxy}benzamide 2-methoxybenzamide + allyl carbamoyl Not reported Hypothesized pesticidal/antifungal*
2-Chloro-N-(pyrimidinyl carbamoyl)benzamides (e.g., Compounds 14–19) 2-chlorobenzamide + substituted pyrimidinyl (e.g., Cl, CH₃, OCH₃, morpholino) 126–167 Insecticidal, antifungal
Nitazoxanide 2-acetolyloxy-N-(5-nitro-2-thiazolyl)benzamide 202–204 Antiparasitic (broad-spectrum)
ZX-FH037095 4-({1-[(prop-2-en-1-yl)carbamoyl]ethyl}amino)benzamide Not reported Not specified (structural analog)

Note: Activity inferred from structural similarity to pesticidal benzamides in .

Key Observations:

However, the absence of electron-withdrawing groups (e.g., Cl) may reduce electrophilic reactivity compared to 2-chlorobenzamide derivatives . Nitazoxanide leverages a nitro-thiazolyl group for antiparasitic activity, highlighting the role of heterocyclic moieties in enhancing bioactivity .

Physical Properties :

  • The melting points of analogous compounds (126–167°C for pesticidal benzamides) suggest moderate thermal stability, likely influenced by hydrogen-bonding networks and aromatic stacking. The target compound’s melting point is unreported but may align with this range.

Synthetic Strategies: Pesticidal benzamides () are synthesized via nucleophilic acyl substitution between chlorobenzoyl chlorides and substituted pyrimidinyl amines. A similar approach could apply to the target compound, using allyl isocyanate or carbamoyl chloride . describes complex benzamide syntheses involving brominated intermediates and thiazolidinone rings, which may inform scalable routes for allyl-functionalized derivatives .

Biological Activity: While the target compound lacks direct activity data, its allyl carbamoyl group resembles the morpholino and trifluoroethoxy substituents in Compounds 17–19, which exhibit strong antifungal activity (87–93% yields) .

Biological Activity

2-{[(Prop-2-en-1-yl)carbamoyl]methoxy}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core with a prop-2-en-1-yl carbamoyl group and a methoxy substituent. This unique structure may contribute to its interaction with various biological targets.

Research indicates that compounds similar to 2-{[(Prop-2-en-1-yl)carbamoyl]methoxy}benzamide often interact with multiple receptors, influencing a variety of biochemical pathways. The following mechanisms have been observed:

  • Receptor Binding : Similar compounds have shown high affinity for various receptors, including those involved in inflammation and cancer pathways .
  • Biochemical Pathways : These compounds can modulate pathways related to antiviral, anticancer, anti-inflammatory, and antioxidant activities .

Pharmacological Effects

The pharmacological profile of 2-{[(Prop-2-en-1-yl)carbamoyl]methoxy}benzamide suggests potential therapeutic applications:

Activity Details
Anticancer Inhibitory effects on tumor growth in preclinical studies.
Anti-inflammatory Reduction in inflammatory markers in vitro.
Antioxidant Scavenging of free radicals observed in assays.

Case Studies and Research Findings

  • Anticancer Activity : A study on similar benzamide derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that the presence of the benzamide moiety enhances bioactivity against tumors .
  • Anti-inflammatory Effects : Experimental models showed that compounds with similar structures effectively reduced inflammation markers such as TNF-alpha and IL-6, indicating their potential use in treating inflammatory diseases .
  • Enzyme Inhibition : Research has indicated that derivatives of benzamide exhibit potent inhibitory effects on enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and hCA II), with Ki values in the nanomolar range . This suggests that 2-{[(Prop-2-en-1-yl)carbamoyl]methoxy}benzamide may also possess similar enzyme-inhibitory properties.

Toxicity and Safety Profile

Preliminary toxicity studies indicate that compounds with this structural framework generally exhibit low toxicity at therapeutic doses. However, further investigations are necessary to fully understand the safety profile of 2-{[(Prop-2-en-1-yl)carbamoyl]methoxy}benzamide.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.